molecular formula C13H17NO3 B13535334 Methyl 3-amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propanoate

Methyl 3-amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propanoate

Cat. No.: B13535334
M. Wt: 235.28 g/mol
InChI Key: BWSFOOFJTTUSAR-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propanoate is a compound that features a benzofuran ring, which is a heterocyclic compound containing fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 3-amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The benzofuran ring structure is known to interact with various biological targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

Methyl 3-amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino and ester groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)11(8-14)7-9-2-3-12-10(6-9)4-5-17-12/h2-3,6,11H,4-5,7-8,14H2,1H3

InChI Key

BWSFOOFJTTUSAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)OCC2)CN

Origin of Product

United States

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